molecular formula C12H10ClNO B6229295 5-(chloromethyl)-2-phenoxypyridine CAS No. 57958-55-1

5-(chloromethyl)-2-phenoxypyridine

Cat. No.: B6229295
CAS No.: 57958-55-1
M. Wt: 219.7
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Description

5-(Chloromethyl)-2-phenoxypyridine is a versatile chemical intermediate in agricultural and pharmaceutical research. The core structure combines a pyridine ring with a phenoxy group, a scaffold recognized for its bioactivity in agrochemicals . The chloromethyl (-CH2Cl) group is a key reactive handle, allowing researchers to easily functionalize the molecule through nucleophilic substitution reactions to create novel compounds for biological testing . This makes it a valuable building block for synthesizing libraries of derivatives, such as pyrazole and other heterocyclic compounds, for screening and development . In herbicide research, analogous phenoxypyridine structures are investigated as potential acetyl CoA carboxylase (ACCase) inhibitors, which target fatty acid synthesis in plants . Researchers also utilize this chloromethyl intermediate to attach the 2-phenoxypyridine moiety to other molecular systems, exploring its effects on biological activity and physical properties. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

57958-55-1

Molecular Formula

C12H10ClNO

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Chloromethyl 2 Phenoxypyridine and Key Precursors

Strategies for the Pyridine (B92270) Ring System Construction

The formation of the substituted pyridine core is the foundational step in the synthesis. Numerous methods for constructing pyridine rings have been developed over the years, ranging from classical condensation reactions to modern transition-metal-catalyzed processes. numberanalytics.comresearchgate.net

Classical methods, such as the Hantzsch pyridine synthesis, involve the multicomponent condensation of compounds like β-enamine carbonyls, aldehydes, and ammonia (B1221849) sources, followed by an oxidation step to form the aromatic ring. mdpi.com Modifications to these traditional strategies continue to be explored. researchgate.net

More contemporary approaches offer greater flexibility and control over substitution patterns. Transition metal-catalyzed reactions, for instance, can facilitate the [2+2+2] cyclization of nitriles and alkynes to build the pyridine skeleton. numberanalytics.comresearchgate.net Another innovative method involves a cascade reaction that includes a copper-catalyzed cross-coupling followed by an electrocyclization of a 3-azatriene intermediate and subsequent air oxidation to yield highly substituted pyridines. nih.gov Such modern techniques often provide access to complex pyridine derivatives under milder conditions and with good functional group tolerance. nih.gov

Approaches for Introducing the Phenoxy Moiety

The introduction of the phenoxy group at the C-2 position of the pyridine ring is a critical transformation. This is typically achieved via a nucleophilic aromatic substitution (SAr) reaction. In this approach, a pyridine ring bearing a suitable leaving group, most commonly a halogen like chlorine, at the 2-position is reacted with phenol (B47542) or a phenoxide salt.

The efficiency of this etherification reaction is often enhanced by the use of a base to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or cesium carbonate. The reaction may also be facilitated by copper catalysis, which is a common strategy for forming aryl ether bonds. The specific choice of solvent, temperature, and catalyst can significantly influence the reaction rate and yield.

Chloromethylation Techniques for the Pyridine Ring

Introducing the chloromethyl group onto the pyridine ring at the C-5 position can be accomplished through several methods. The two primary strategies involve the direct halogenation of a methyl group or the conversion of an alcohol or ether functional group.

This direct approach involves the chlorination of a precursor such as 2-phenoxy-5-methylpyridine. The reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator. Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

However, controlling the selectivity of this reaction can be challenging. The reaction may not proceed uniformly and can lead to the formation of di- and trichlorinated by-products (e.g., dichloromethyl and trichloromethyl groups), which complicates purification and reduces the yield of the desired monochlorinated product. google.com Careful optimization of the reaction conditions, including the stoichiometry of the chlorinating agent, temperature, and reaction time, is crucial to maximize the formation of 5-(chloromethyl)-2-phenoxypyridine.

Table 1: Reagents for Halogenation of Methylpyridines

Reagent Conditions Potential Issues
Elemental Chlorine (Cl2) UV light or heat Low selectivity, over-chlorination google.com
N-Chlorosuccinimide (NCS) Radical initiator (e.g., AIBN, BPO) Can require careful control of stoichiometry
Sulfuryl Chloride (SO2Cl2) Radical initiator or heat Can also lead to multiple chlorinations

This table provides a summary of common reagents used for the chlorination of methyl groups on pyridine rings and associated considerations.

An alternative and often more controllable strategy is a two-step process involving the synthesis of a hydroxymethyl or alkoxymethyl intermediate, followed by its conversion to the chloromethyl group. This pathway typically begins with a precursor like 2-phenoxy-5-pyridinecarboxylic acid or its corresponding ester.

The carboxylic acid or ester is first reduced to the primary alcohol, (2-phenoxypyridin-5-yl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride. google.com Subsequently, the hydroxyl group is converted to a chlorine atom. This transformation is reliably achieved using standard chlorinating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). google.comchemicalbook.comgoogle.com This method often provides higher yields and purity compared to the direct halogenation of the methyl group due to the selective nature of the reduction and subsequent chlorination steps. google.com A patent describes the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with chlorinating agents like phosphorus(V) chloride or phosphoryl chloride to yield 2-chloro-5-chloromethyl-pyridine, demonstrating the conversion of both the C-2 alkoxy and C-5 alkoxymethyl groups in a single process. google.com

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a final step. For example, one fragment could be a 2,5-disubstituted pyridine, such as 2-bromo-5-(chloromethyl)pyridine, which is then coupled with the second fragment, phenol, via a nucleophilic aromatic substitution reaction. This approach can be highly efficient as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of related structures. For instance, a precursor like 2-chloro-5-methylpyridine (B98176) could be a starting point. google.com One branch of the synthesis would involve introducing the phenoxy group to yield 2-phenoxy-5-methylpyridine, which is then chloromethylated as described previously. Another branch could involve functionalizing the methyl group first, followed by substitution at the 2-position. This strategy is valuable for creating a library of related compounds for structure-activity relationship studies.

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction conditions is essential for developing a cost-effective, high-yield, and scalable synthesis. Key parameters that are typically adjusted include temperature, pressure, reactant concentrations, and the choice of solvent and catalyst. researchgate.net

For the synthesis of this compound, optimization could involve screening different bases and solvents for the phenoxy group introduction to maximize the yield of the SAr reaction. For the chloromethylation step, particularly via direct halogenation, careful control of temperature and the molar ratio of the chlorinating agent is necessary to minimize the formation of polychlorinated impurities. google.com

Modern techniques such as flow chemistry are also being employed to improve reaction efficiency, safety, and scalability. researchgate.net Continuous flow reactors offer enhanced control over reaction parameters like temperature and mixing, which can lead to higher selectivity and yields, especially for highly reactive intermediates. researchgate.net For example, a patented process for preparing 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethyl-pyridine highlights the importance of selecting the right chlorinating agent and conditions, noting that certain methods are unsuitable for large-scale production due to low yields and difficult purification. google.com

Table 2: Example of Reaction Optimization for Chlorination

Entry Chlorinating Agent Temperature Yield of Monochloro Product Notes
1 Cl2 (1.1 eq) 110°C Low Significant by-product formation google.com
2 SOCl2 (1.5 eq) 70°C High Conversion from hydroxymethyl intermediate chemicalbook.com

This table illustrates how the choice of reagent and precursor type can be optimized to improve the yield of the desired chloromethylated product, based on findings from various synthetic reports.

Chemical Reactivity and Derivatization of 5 Chloromethyl 2 Phenoxypyridine

Nucleophilic Substitution Reactions at the Chloromethyl Center

The most prominent feature of 5-(chloromethyl)-2-phenoxypyridine's reactivity is the benzylic-like chloride on the pyridine (B92270) ring. The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the pyridine ring further activates the chloromethyl group for such substitutions.

Reactions with Oxygen Nucleophiles for Ether Formation

The displacement of the chloride by oxygen-based nucleophiles provides a direct route to ether derivatives. Alcohols and phenols, typically in the presence of a base to generate the corresponding alkoxide or phenoxide, react efficiently with the chloromethyl group. This reaction is fundamental in creating molecules with diverse ether linkages. For instance, the reaction with various alcohols (ROH) leads to the formation of 5-(alkoxymethyl)-2-phenoxypyridine derivatives. Photoinduced methods have also been developed for the etherification of similar chloromethyl-modified bipyridine complexes, where photodisplacement of the chloride occurs in the presence of water or alcohols. researchgate.net

A general scheme for this transformation is as follows:

Reactants: this compound, an alcohol or phenol (B47542) (ROH), and a base (e.g., NaH, K2CO3).

Product: 5-((alkoxy/phenoxy)methyl)-2-phenoxypyridine.

Mechanism: The base deprotonates the alcohol/phenol to form a nucleophilic alkoxide/phenoxide, which then attacks the carbon of the chloromethyl group, displacing the chloride ion.

Research on related structures, such as 5-chloro-2-(chloroacetamido)pyridine, has shown successful substitution with oxygen nucleophiles like salicylaldehyde. ekb.eg

Table 1: Examples of Ether Formation Reactions

Oxygen Nucleophile Reagent/Conditions Product Type
Alcohols (ROH) Base (e.g., NaH) in an inert solvent (e.g., THF, DMF) 5-(alkoxymethyl)-2-phenoxypyridine
Phenols (ArOH) Base (e.g., K2CO3) in an inert solvent (e.g., Acetone, DMF) 5-((phenoxymethyl)methyl)-2-phenoxypyridine

Reactions with Nitrogen Nucleophiles for Amine Derivatives

Nitrogen nucleophiles, including primary and secondary amines, ammonia (B1221849), and azides, readily react with the chloromethyl center to yield a variety of amine derivatives. These reactions are crucial for building molecules with potential biological activity. The synthesis of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, for example, highlights the utility of this reaction in medicinal chemistry for creating inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2). nih.gov

The reaction of this compound with a primary or secondary amine typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Table 2: Synthesis of Amine Derivatives

Nitrogen Nucleophile Reagent/Conditions Product Type
Primary Amines (RNH2) Base (e.g., Et3N, DIPEA) in a polar solvent (e.g., CH3CN, DMF) N-((2-phenoxypyridin-5-yl)methyl)amine
Secondary Amines (R2NH) Base (e.g., K2CO3) in a polar solvent (e.g., CH3CN) N,N-disubstituted-((2-phenoxypyridin-5-yl)methyl)amine

Studies on analogous systems like 5-chloro-2,4,6-trifluoropyrimidine (B1583448) show that reactions with a range of primary and secondary amines proceed efficiently, yielding mono-substituted products. nih.gov

Reactions with Sulfur Nucleophiles for Thioether Derivatives

Sulfur-based nucleophiles, known for their high nucleophilicity, react rapidly with this compound to form stable thioether linkages. rsc.orgnih.gov Thiols (RSH) are commonly used, typically in the presence of a base to form the more potent thiolate anion (RS⁻). This reaction pathway is valuable for synthesizing compounds containing a sulfur atom, which can be a key feature in various functional materials and biologically active molecules. nih.gov

For example, reacting this compound with a thiol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a solvent such as ethanol (B145695) or DMF would yield the corresponding 5-((alkylthio)methyl)-2-phenoxypyridine. Research on the reactivity of similar chloro-pyridine derivatives has demonstrated successful substitution with sulfur nucleophiles like ethyl 2-mercaptoacetate. ekb.eg

Table 3: Thioether Synthesis from this compound

Sulfur Nucleophile Reagent/Conditions Product Type
Thiols (RSH) Base (e.g., NaOH, K2CO3) in a polar solvent (e.g., EtOH, DMF) 5-((alkylthio)methyl)-2-phenoxypyridine
Sodium thiomethoxide (NaSMe) Polar solvent (e.g., DMF) 5-((methylthio)methyl)-2-phenoxypyridine

Reactions with Carbon Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds is achieved by reacting the chloromethyl group with various carbon nucleophiles. This class of reactions is essential for extending the carbon skeleton and synthesizing more complex structures. Suitable nucleophiles include cyanide ions, enolates derived from β-dicarbonyl compounds, and organometallic reagents.

For instance, reaction with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF leads to the formation of (2-phenoxypyridin-5-yl)acetonitrile. This nitrile derivative is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, enolates generated from compounds like diethyl malonate can be alkylated to introduce a more elaborate side chain. The use of stabilized carbanions is a known method for the substitution of halogens on pyridine rings. abertay.ac.uk Furthermore, studies on the analogous 5-(chloromethyl)furfural have demonstrated its ability to participate in reactions with organozinc nucleophiles, indicating a viable pathway for C-C bond formation. escholarship.org

Reactivity of the Phenoxy Group

The phenoxy group in this compound is generally stable under the conditions used for nucleophilic substitution at the chloromethyl position. The ether linkage is robust; however, it is not entirely inert.

Under harsh conditions, such as treatment with strong acids (e.g., HBr, HI) or Lewis acids, cleavage of the ether bond is possible, which would yield 5-(chloromethyl)-2-hydroxypyridine and phenol. However, this is not a common transformation and requires forcing conditions.

Electrophilic substitution on the phenoxy ring (the phenyl group) is another potential reaction. The phenoxy group is an ortho-, para-directing activator. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the phenyl ring, primarily at the positions ortho and para to the ether oxygen. The specific outcome would depend on the reaction conditions and the steric hindrance imposed by the rest of the molecule.

Transformations of the Pyridine Nucleus

The pyridine ring itself possesses a distinct reactivity pattern. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution (e.g., nitration, sulfonation) compared to benzene (B151609). uoanbar.edu.iq Such reactions require vigorous conditions and would likely occur at the 3- and 5-positions of the pyridine ring, which are less electron-deficient. Given the existing substituents, electrophilic attack would be complex.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2-, 4-, and 6-positions. uoanbar.edu.iq While the 2-position is already substituted with a phenoxy group, this group could potentially be displaced by a very strong nucleophile under harsh conditions, although this is less likely than reaction at the chloromethyl center. Halogenation of the pyridine ring, followed by nucleophilic substitution, is a common strategy to further functionalize such systems. For example, direct chlorination could introduce a chlorine atom onto the pyridine ring, which could then be displaced by various nucleophiles. google.comgoogle.com Highly activated systems like pentafluoropyridine (B1199360) readily undergo site-selective nucleophilic substitution, demonstrating the inherent reactivity of the pyridine core to nucleophilic attack. rsc.org

Oxidation Reactions of this compound Derivatives

The chloromethyl group of this compound is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. These transformations are valuable for introducing new functionalities to the pyridine core. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar pyridine derivatives.

The oxidation of the analogous compound, 5-(chloromethyl)-2-ethoxypyridine, has been shown to yield the corresponding aldehyde or carboxylic acid. This suggests that this compound would behave similarly. Common oxidizing agents for converting benzylic halides to aldehydes include the Sommelet reaction, Kornblum oxidation, or the use of reagents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst.

For the direct oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic medium are typically employed. The reaction proceeds through the initial formation of the aldehyde, which is then further oxidized.

The resulting products, 2-phenoxypyridine-5-carbaldehyde and 2-phenoxypyridine-5-carboxylic acid, are versatile intermediates for further synthetic modifications, such as the formation of imines, oximes, or amides.

Table 1: Plausible Oxidation Reactions of this compound

Starting MaterialOxidizing Agent/ConditionsMajor Product
This compoundHexamethylenetetramine, then water (Sommelet)2-phenoxypyridine-5-carbaldehyde
This compoundDimethyl sulfoxide (B87167) (DMSO) (Kornblum)2-phenoxypyridine-5-carbaldehyde
This compoundPotassium permanganate (KMnO4), heat2-phenoxypyridine-5-carboxylic acid

Note: The reactions and products in this table are based on established chemical principles and reactivity of analogous compounds, as direct experimental data for this compound was not found in the searched literature.

Reduction Reactions of this compound Derivatives

The reduction of this compound can occur at two primary sites: the chloromethyl group and the pyridine ring. The specific outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.

Reduction of the chloromethyl group to a methyl group can be achieved through catalytic hydrogenation. This reaction typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. This transformation yields 5-methyl-2-phenoxypyridine (B3143226), a compound that can serve as a precursor for further functionalization of the methyl group.

More vigorous reduction conditions, such as the use of stronger reducing agents or higher pressures and temperatures during catalytic hydrogenation, can lead to the reduction of the pyridine ring itself. This would result in the formation of 5-(chloromethyl)-2-phenoxypiperidine or 5-methyl-2-phenoxypiperidine, depending on whether the chloromethyl group is also reduced. The catalytic hydrogenation of substituted pyridines to piperidines is a well-established transformation.

Table 2: Plausible Reduction Reactions of this compound

Starting MaterialReducing Agent/ConditionsMajor Product
This compoundH2, Pd/C, base5-methyl-2-phenoxypyridine
This compoundNaBH4, in a protic solvent(2-phenoxypyridin-5-yl)methanol
This compoundH2, PtO2, acidic medium5-methyl-2-phenoxypiperidine

Note: The reactions and products in this table are based on established chemical principles and reactivity of analogous compounds, as direct experimental data for this compound was not found in the searched literature.

Strategic Applications in Advanced Organic Synthesis

5-(chloromethyl)-2-phenoxypyridine as a Versatile Synthetic Intermediate

The synthetic utility of this compound is primarily anchored in the reactivity of its chloromethyl group. This benzylic-like chloride is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, transforming the parent molecule into a diverse range of more complex intermediates.

The phenoxy group at the 2-position, while generally stable, electronically influences the pyridine (B92270) ring, modulating its reactivity and providing a handle for further transformations under specific conditions. The interplay between the reactive chloromethyl group and the electronically significant phenoxy substituent makes this compound a highly adaptable platform for molecular elaboration.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary Amine (e.g., RNH₂)5-(aminomethyl)-2-phenoxypyridine derivative
ThiolThiol (e.g., RSH)5-(thiomethyl)-2-phenoxypyridine derivative
CyanideSodium or Potassium Cyanide2-(2-phenoxypyridin-5-yl)acetonitrile
Azide (B81097)Sodium Azide5-(azidomethyl)-2-phenoxypyridine
AlkoxideSodium Alkoxide (e.g., NaOR)5-(alkoxymethyl)-2-phenoxypyridine derivative

This table represents a conceptual framework of potential reactions based on the known reactivity of chloromethylpyridines. Specific research findings on these exact reactions for this compound are not widely documented in publicly available literature.

Building Block for Bridged and Polycyclic Systems

The dual functionality of this compound, possessing both an electrophilic chloromethyl group and an aromatic scaffold, makes it a valuable building block in the construction of bridged and polycyclic systems. Intramolecular reactions, where a nucleophile tethered to another part of a larger molecule displaces the chloride, can lead to the formation of new rings, thereby creating intricate, three-dimensional structures.

For instance, a molecule containing a nucleophilic moiety (such as a hydroxyl or amino group) separated by a flexible linker from a this compound unit could undergo an intramolecular cyclization to form a bridged ether or amine, respectively. While specific examples for this exact compound are not prevalent in the literature, the strategy is a well-established principle in organic synthesis for creating complex cyclic architectures.

Precursor for Advanced Heterocyclic Scaffolds

The transformation of the chloromethyl group opens a gateway to a plethora of advanced heterocyclic scaffolds. For example, the corresponding nitrile, formed by reaction with a cyanide salt, can be a precursor to carboxylic acids, amides, and various nitrogen-containing heterocycles like tetrazoles or triazoles through subsequent chemical manipulations.

Furthermore, the initial substitution product can undergo further cyclization reactions. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of pyridazine-containing structures, while reaction with a thiourea (B124793) could pave the way for thiazole-based systems. These transformations highlight the role of this compound as a foundational element for the synthesis of novel and potentially bioactive heterocyclic compounds.

Regioselective Functionalization Approaches Utilizing this compound

While the primary reactivity lies at the chloromethyl position, the pyridine ring itself can be subject to regioselective functionalization. The electronic nature of the phenoxy group at the 2-position and the chloromethyl group at the 5-position influences the electron density of the pyridine ring, directing electrophilic or nucleophilic aromatic substitution reactions to specific positions.

For instance, electrophilic aromatic substitution, such as nitration or halogenation, would be expected to occur at positions not deactivated by the electron-withdrawing nature of the pyridine nitrogen. The directing effects of the existing substituents would play a crucial role in determining the outcome of such reactions. Conversely, nucleophilic aromatic substitution, though less common for this specific compound, could potentially be achieved under forcing conditions, targeting positions ortho or para to the activating phenoxy group, provided a suitable leaving group is present or can be introduced. The precise control of reaction conditions is paramount to achieving the desired regioselectivity.

Contributions to Retrosynthetic Design of Complex Molecules

In the realm of retrosynthetic analysis, the 2-phenoxypyridine-5-methyl moiety is a recognizable synthon that can be traced back to this compound. When devising a synthetic plan for a complex target molecule containing this structural motif, chemists can disconnect the bond formed by the nucleophilic displacement of the chloride, simplifying the target structure.

This retrosynthetic strategy allows for a convergent and efficient synthesis, where the this compound fragment can be prepared separately and then coupled with another advanced intermediate. The reliability and versatility of the reactions involving the chloromethyl group make this a robust and attractive disconnection in the design of complex syntheses.

Mechanistic Investigations of Reactions Involving 5 Chloromethyl 2 Phenoxypyridine

Elucidation of Reaction Mechanisms for Nucleophilic Substitutions

Nucleophilic substitution reactions are central to the chemistry of 5-(chloromethyl)-2-phenoxypyridine, primarily at the chloromethyl group. The typical mechanism for such reactions on a benzylic-like halide is a bimolecular nucleophilic substitution (SN2) process. However, the potential for a unimolecular (SN1) pathway, involving a carbocation intermediate, can also be considered, particularly with stabilization from the pyridine (B92270) ring and phenoxy group.

The pyridine ring, being electron-withdrawing, can influence the reaction rate and mechanism. Nucleophilic aromatic substitution (SNAr) on the pyridine ring itself is also a possibility, though it generally requires strong activation by electron-withdrawing groups and a good leaving group on the ring. nih.gov In the case of this compound, the primary focus remains on the substitution at the methylene (B1212753) carbon.

Studies on analogous systems, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025), have shown that nucleophilic substitution reactions with arenethiolates proceed via an addition-elimination mechanism. rsc.org This suggests that the reaction mechanism can be highly dependent on the specific reactants and conditions. For this compound, the reaction with a nucleophile (Nu-) would likely proceed as follows:

SN2 Mechanism: The nucleophile directly attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. This pathway is favored by strong nucleophiles and polar aprotic solvents.

SN1 Mechanism: This pathway would involve the initial, slow departure of the chloride ion to form a resonance-stabilized benzylic-type carbocation. The pyridine ring and the phenoxy group would participate in stabilizing this intermediate. Subsequently, the carbocation would rapidly react with a nucleophile. This mechanism is more likely with weak nucleophiles and in polar protic solvents.

The anchimeric assistance, or neighboring group participation, from the pyridine nitrogen or the phenoxy oxygen is another mechanistic possibility that could influence the rate and stereochemistry of the substitution. This has been observed in similar systems where a heteroatom can stabilize the transition state or form a cyclic intermediate. mdpi.com

Pathways for Derivatization Reactions

The derivatization of this compound opens avenues to a wide range of functionalized molecules. The primary pathway for derivatization is through nucleophilic substitution at the chloromethyl group.

A study on the synthesis of bioactive compounds starting from 2-chloro-5-(chloromethyl)pyridine (B46043), a structurally related compound, highlights a common derivatization pathway. researchgate.net In this process, the chloromethyl group is first converted to a hydrazinylmethyl group by reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net This intermediate is then reacted with various aromatic aldehydes to form hydrazone compounds. researchgate.net A similar strategy could be applied to this compound to generate a library of novel derivatives.

Common derivatization reactions and their likely pathways include:

Ether Formation: Reaction with alkoxides (RO-) or phenoxides (ArO-) proceeds via an SN2 mechanism to yield ethers.

Amine Synthesis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively, typically through an SN2 pathway.

Thioether Synthesis: Thiolates (RS-) are excellent nucleophiles and readily displace the chloride to form thioethers.

Ester Formation: While less common directly from the chloride, conversion to the corresponding alcohol followed by esterification is a viable route. Alternatively, reaction with a carboxylate salt could yield the ester directly.

These derivatization reactions are often carried out in the presence of a base to neutralize the generated HCl and to deprotonate the nucleophile if necessary.

Role of Catalysis in Transformations

Catalysis can play a significant role in enhancing the efficiency and selectivity of reactions involving this compound.

Phase-Transfer Catalysis (PTC): For reactions involving a nucleophile that is soluble in an aqueous phase and the organic substrate, PTC is highly effective. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile from the aqueous to the organic phase, thereby accelerating the reaction. This is particularly useful for reactions with hydroxide (B78521), cyanide, or azide (B81097) ions.

Lewis Acid Catalysis: While less common for nucleophilic substitution at a benzylic-type halide, Lewis acids could potentially activate the C-Cl bond, making it more susceptible to nucleophilic attack. However, care must be taken to avoid side reactions with the pyridine nitrogen.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. researchgate.net A photosensitizer, such as [Ru(bpy)3]2+, can be used to generate radical intermediates that can participate in substitution or coupling reactions. researchgate.net This methodology could potentially be applied to transformations of this compound, opening up novel reaction pathways. researchgate.net

Kinetic Studies of Reaction Progress

Kinetic studies are essential for elucidating reaction mechanisms. By monitoring the reaction rate as a function of reactant concentrations, temperature, and solvent, one can gain valuable insights into the rate-determining step and the nature of the transition state.

For the nucleophilic substitution of this compound, a kinetic study would typically involve:

Order of Reaction: Determining the reaction order with respect to the substrate and the nucleophile. A second-order rate law (Rate = k[substrate][nucleophile]) is indicative of an SN2 mechanism, while a first-order rate law (Rate = k[substrate]) suggests an SN1 mechanism.

Activation Parameters: Measuring the rate constant at different temperatures allows for the calculation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). A large, negative ΔS‡ is often associated with the ordered transition state of an SN2 reaction.

Solvent Effects: The rate of SN1 reactions is significantly accelerated by polar protic solvents, which can solvate both the departing anion and the carbocation intermediate. SN2 reactions are generally faster in polar aprotic solvents, which solvate the cation but not the nucleophilic anion, thus increasing its reactivity.

Hammett Studies: In cases where the nucleophile is an aromatic species with different substituents, a Hammett plot can provide information about the charge development in the transition state. nih.govrsc.org A positive ρ value indicates a buildup of negative charge in the transition state, consistent with nucleophilic attack being the rate-determining step. nih.gov

A study on the reaction of 2-chloro-5-nitropyridine with arenethiolates found the reaction to be second order, supporting an addition-elimination mechanism. rsc.org Similar kinetic investigations on this compound would be crucial to definitively establish its reaction mechanisms.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed reaction mechanism.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify and characterize stable intermediates. researchgate.net For instance, in the derivatization of a related compound, the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) was characterized using these methods. researchgate.net

Trapping Experiments: Unstable intermediates, such as carbocations or radicals, can often be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product.

Computational Studies: Quantum chemical calculations can be employed to model the reaction pathway, calculate the energies of transition states and intermediates, and provide theoretical support for a proposed mechanism. mdpi.com Such studies can be particularly valuable for understanding the structure and stability of transient species that are difficult to observe experimentally. mdpi.com For example, in the study of nucleophilic substitution on 2-bromomethyl-1,3-thiaselenole, computational methods were used to investigate the seleniranium cation intermediate. mdpi.com

For reactions of this compound, the primary intermediate to consider would be the resonance-stabilized carbocation in a potential SN1 pathway. Spectroscopic or trapping experiments under conditions favoring its formation could provide evidence for its existence. In more complex, multi-step reactions, the isolation and characterization of intermediates at each stage are critical for a complete mechanistic understanding. researchgate.net

Computational and Theoretical Studies on 5 Chloromethyl 2 Phenoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. chemrxiv.orgrsc.org For 5-(chloromethyl)-2-phenoxypyridine, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. nih.gov

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP map is particularly useful as it can predict the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. For instance, in related pyridine (B92270) derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential, indicating its nucleophilic character, while the hydrogen atoms of the pyridine ring and the substituents can show positive potential. chemrxiv.org

Molecular Orbital Theory and Frontier Orbital Interactions (HOMO-LUMO)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. aimspress.com The most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. aimspress.com

Table 1: Illustrative HOMO-LUMO Data for a Related Substituted Pyridine

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-acetamido-5-aminopyridine-5.67-0.984.69

This data is for an analogous compound and serves to illustrate the typical values obtained from DFT calculations. nih.gov The actual values for this compound would require specific calculations.

Prediction of Reactivity and Regioselectivity

Computational methods can provide significant insights into the reactivity and regioselectivity of chemical reactions involving this compound. The analysis of the frontier orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) are key to these predictions. The regions of the molecule with the highest HOMO density are likely to be the sites of electrophilic attack, while the regions with the highest LUMO density are susceptible to nucleophilic attack.

Furthermore, reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can quantify the reactivity of the molecule. nih.gov For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. These descriptors can be used to compare the reactivity of this compound with other related compounds.

Conformational Analysis and Energetics

The presence of the phenoxy group in this compound introduces conformational flexibility due to rotation around the C-O bond connecting the phenyl and pyridine rings. Computational conformational analysis, often performed using potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers between them. nih.gov

Studies on similar molecules, such as 2-phenylpyridine (B120327) and 2-methoxypyridine, have shown that different conformers can have distinct electronic and photophysical properties. acs.orgrsc.org For this compound, DFT calculations could determine the dihedral angle between the pyridine and phenyl rings in the lowest energy conformation. This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules, for example, in a biological context or as a ligand in a metal complex.

Table 2: Example of Conformational Energy Data for a Related Compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (°)
Conformer A0.0035.2
Conformer B1.25145.8

This table presents hypothetical data to illustrate the output of a conformational analysis. The actual values for this compound are not available.

Modeling of Transition States in Chemical Reactions

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational modeling is a powerful tool for locating and characterizing transition states, which are often difficult to study experimentally due to their transient nature. researchgate.net

For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, DFT calculations can be used to model the geometry and energy of the transition state. This would involve identifying the saddle point on the potential energy surface connecting the reactants and products. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be calculated, providing a quantitative measure of the reaction rate. Recent advances in machine learning are also being harnessed to accelerate the search for transition states. chemrxiv.orgchemrxiv.org

Simulation of Reaction Pathways

Beyond identifying the transition state, computational chemistry allows for the simulation of the entire reaction pathway, also known as the intrinsic reaction coordinate (IRC). An IRC calculation follows the path of steepest descent from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

Simulating the reaction pathway for a reaction of this compound would provide a detailed picture of the geometric changes that occur as the reaction progresses. This includes the breaking and forming of bonds and the evolution of the electronic structure along the reaction coordinate. Such simulations are invaluable for gaining a deep, mechanistic understanding of the chemical transformations of this compound. For instance, studies on the synthesis of related heterocyclic compounds have utilized DFT to elucidate reaction mechanisms. rsc.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-(chloromethyl)-2-phenoxypyridine is expected to show distinct signals for each of the aromatic and aliphatic protons. The phenoxy group protons would appear as multiplets in the typical aromatic region (δ 7.0–7.5 ppm). The three protons on the pyridine (B92270) ring would also reside in the aromatic region but are shifted based on their electronic environment. The proton at the C6 position is expected to be the most downfield of the pyridine protons. The most characteristic signal would be the singlet for the chloromethyl (-CH₂Cl) group, anticipated to appear significantly downfield (δ 4.5–5.0 ppm) due to the deshielding effect of the adjacent chlorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show 11 distinct signals (as C5' and C3' of the phenoxy ring are equivalent, as are C4' and C2'). The carbon of the chloromethyl group would be a key identifier in the aliphatic region (δ 40–50 ppm). The carbon atoms of the pyridine and phenyl rings would appear in the aromatic region (δ 110–165 ppm). The C2 carbon, bonded to the electronegative oxygen, is expected to be the most downfield signal.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between protons on the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals, such as linking the δ ~4.7 ppm proton signal to the δ ~45 ppm carbon signal of the chloromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group analysis and may vary from experimental results.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH₂Cl4.7 (s, 2H)45
Pyridine-H37.8 (dd)140
Pyridine-H46.9 (d)112
Pyridine-H68.2 (d)149
Pyridine-C2-163
Pyridine-C5-130
Phenoxy-H (ortho)7.2 (d)121
Phenoxy-H (meta)7.4 (t)130
Phenoxy-H (para)7.3 (t)125
Phenoxy-C (ipso)-153

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₂H₁₀ClNO), the exact molecular weight is 219.0451 g/mol .

High-resolution mass spectrometry (HRMS) would confirm this elemental formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 219 and 221.

Key fragmentation pathways would likely involve:

Loss of Chlorine: A prominent fragment would be observed at [M-Cl]⁺ (m/z 184), resulting from the cleavage of the C-Cl bond.

Benzylic Cleavage: The most common fragmentation would likely be the loss of the chloromethyl radical (•CH₂Cl) to form a stable pyridinium-ether cation at m/z 170.

Ether Cleavage: Fragmentation of the ether linkage could lead to ions corresponding to the phenoxy radical (m/z 93) or the chloromethyl-pyridine cation (m/z 126).

Table 2: Predicted Mass Spectrometry Fragments for this compound Predictions based on common fragmentation rules.

m/z Predicted Fragment Fragmentation Pathway
219/221[C₁₂H₁₀ClNO]⁺Molecular Ion ([M]⁺)
184[C₁₂H₁₀NO]⁺Loss of •Cl
170[C₁₁H₈NO]⁺Loss of •CH₂Cl
126/128[C₆H₅ClN]⁺Cleavage of C-O bond
93[C₆H₅O]⁺Phenoxy radical cation
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would be found in the 1400–1600 cm⁻¹ region. vscht.cz A key diagnostic band would be the strong C-O-C asymmetric stretching of the diaryl ether, expected around 1240 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group would be visible in the fingerprint region, typically between 800 and 600 cm⁻¹. uc.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in Raman spectra. While the C=O bond is a strong absorber in IR, the C=C bonds of the aromatic rings in this molecule would likely produce strong Raman signals. The technique would be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Values are typical for the indicated functional groups.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR/Raman3050–3100Medium
Aliphatic C-H StretchIR/Raman2950–2980Medium-Weak
Aromatic C=C/C=N StretchIR/Raman1400–1600Strong-Medium
Asymmetric C-O-C StretchIR1230–1270Strong
Symmetric C-O-C StretchRaman1020–1060Strong
C-Cl StretchIR/Raman600–800Strong-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated π-system of this compound, which includes both the pyridine and phenyl rings linked by an ether oxygen, constitutes a significant chromophore. This extended conjugation is expected to result in strong absorption in the UV region.

The spectrum would likely be characterized by π → π* transitions, which are common in aromatic systems. libretexts.orglibretexts.org These high-energy transitions would likely produce a strong absorption band below 300 nm. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also allow for lower-energy n → π* transitions, which would appear as weaker absorption bands at longer wavelengths. youtube.com The exact position of the absorption maximum (λ_max) would be sensitive to the solvent polarity.

Table 4: Predicted Electronic Transitions for this compound Predictions based on the electronic structure of the chromophore.

Transition Type Orbital Change Expected λ_max Range (nm) Expected Intensity (ε)
π → πPi bonding to Pi anti-bonding220–280High
n → πNon-bonding to Pi anti-bonding>290Low

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction pattern of a single crystal. wikipedia.org If a suitable crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. nih.gov

This analysis would confirm the planar geometry of the pyridine and phenyl rings and determine the spatial relationship between them, including the C-O-C bond angle of the ether linkage. It would also provide insight into the intermolecular packing forces in the crystal lattice, such as π-stacking interactions between the aromatic rings or other non-covalent interactions, which govern the material's bulk properties. acs.orgthepharmajournal.com

In-situ Spectroscopic Methods for Reaction Monitoring

In-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) or Raman spectroscopy, allow for real-time monitoring of a chemical reaction without sample extraction. youtube.comclairet.co.uk

For the synthesis of this compound, one could monitor the reaction of a precursor like 5-methyl-2-phenoxypyridine (B3143226) with a chlorinating agent. Using in-situ FTIR, the disappearance of the methyl C-H bending vibrations and the appearance of the characteristic C-Cl stretching band (~700 cm⁻¹) would signify the progress of the chlorination. nih.gov

Conversely, in subsequent reactions utilizing this compound as a reactant, such as a nucleophilic substitution on the chloromethyl group, the disappearance of the C-Cl band and the appearance of new bands corresponding to the new functional group could be tracked to determine reaction kinetics and identify the reaction endpoint. rsc.org

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of pyridine (B92270) derivatives, foundational to many pharmaceuticals and agrochemicals, is an area of continuous improvement. wikipedia.orgacs.orgmdpi.com Traditional methods for preparing the closely related precursor, 2-chloro-5-chloromethylpyridine, often involve complex, multi-step processes with drawbacks such as the use of harsh reagents and the formation of difficult-to-separate byproducts. google.comgoogle.com For instance, one known route begins with 2-chloropyridine-5-carboxylic acid, which is converted to the acid chloride, esterified, reduced to the alcohol, and finally chlorinated. google.comgoogle.com Another common method is the direct, and often non-selective, chlorination of 2-chloro-5-methylpyridine (B98176). epo.orgpatsnap.com

Future research must pivot towards more elegant and efficient strategies for constructing the 5-(chloromethyl)-2-phenoxypyridine scaffold. This involves exploring novel catalytic systems and one-pot reactions that minimize intermediate workup steps and improve atom economy. organic-chemistry.org The development could focus on late-stage phenoxylation of a pre-formed chloromethylpyridine core or the construction of the pyridine ring with the phenoxy and chloromethyl substituents already strategically positioned. Modern synthetic methods, such as C-H activation, could provide direct routes that avoid the pre-functionalization of starting materials, significantly shortening the synthetic sequence. acs.org

Table 1: Comparison of Synthetic Approaches for Pyridine Scaffolds

Feature Traditional Batch Synthesis Future Innovative Routes
Number of Steps Often multi-step with isolations google.comgoogle.com Fewer steps, potential for one-pot synthesis organic-chemistry.org
Reagents Stoichiometric and often harsh reagents Catalytic systems, milder conditions
Byproduct Formation Can produce significant polychlorinated or isomeric byproducts google.com Higher selectivity, reduced waste
Efficiency Lower overall yield, high energy consumption patsnap.com Enhanced atom economy, improved yields
Innovation Area N/A C-H functionalization, flow chemistry, novel ring-forming reactions organic-chemistry.orgacs.orgresearchgate.net

Exploration of Undiscovered Reactivity Patterns

The chemical reactivity of this compound is primarily dictated by two key sites: the highly reactive benzylic chloride (the chloromethyl group) and the electron-deficient pyridine ring. The chloromethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This has been demonstrated in related compounds where it readily reacts with nucleophiles like hydrazine (B178648) hydrate (B1144303) to form key intermediates for further derivatization. researchgate.net

While this SN2-type reactivity is predictable, future research should aim to uncover less obvious reaction pathways. This includes exploring the selective activation of C-H bonds on either the pyridine or the phenoxy ring for metal-catalyzed cross-coupling reactions. Furthermore, the interplay between the phenoxy group at the 2-position and the chloromethyl group at the 5-position could lead to novel intramolecular cyclization reactions, yielding fused heterocyclic systems. Investigating the compound's behavior under radical or photochemical conditions could also unveil reactivity patterns that are inaccessible through traditional thermal methods. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift from traditional batch processing to continuous flow chemistry represents a significant methodological innovation in chemical synthesis. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with reactive intermediates. researchgate.net

The synthesis and derivatization of this compound are ideal candidates for adaptation to flow chemistry protocols. A recent study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) successfully utilized a flow reactor module for a continuous and efficient reaction, demonstrating the feasibility and benefits of this approach. researchgate.net Future work should focus on developing a fully continuous process for the synthesis of this compound itself and its subsequent modifications. This aligns with the principles of green chemistry by minimizing solvent usage, reducing waste, and allowing for easier scalability. wikipedia.org Furthermore, electrocatalytic methods, which can hydrogenate pyridines to piperidines under ambient conditions using water as a solvent, offer a sustainable alternative for producing reduced derivatives. acs.org

Table 2: Advantages of Flow Chemistry in Pyridine Derivative Synthesis

Advantage Description Reference
Enhanced Safety Minimizes the volume of hazardous reagents and intermediates at any given time. researchgate.net
Improved Control Precise control over temperature, pressure, and residence time leads to higher selectivity. researchgate.net
Scalability Production can be increased by running the system for longer periods, avoiding re-optimization. researchgate.net
Efficiency Often results in higher yields and shorter reaction times compared to batch methods. researchgate.net
Automation Lends itself to automated processes for consistent product manufacturing. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its behavior in various reactions. nih.gov

Future research should leverage advanced computational modeling to guide synthetic efforts. By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack. wuxiapptec.com For instance, analyzing the LUMO can help in understanding the reactivity of the pyridine ring towards nucleophilic aromatic substitution. wuxiapptec.comnih.gov Transition state modeling can elucidate reaction mechanisms, explain observed product distributions, and predict activation energies, thereby allowing for the in-silico optimization of reaction conditions before any experimental work is undertaken. wuxiapptec.com This predictive power can save significant time and resources, steering research towards the most promising synthetic routes and derivatization strategies. nih.gov

Synergistic Approaches in Synthetic and Mechanistic Chemistry

The most profound insights are often gained at the intersection of experimental synthesis and detailed mechanistic investigation. researchgate.net Future work on this compound should embrace a synergistic approach where novel synthetic methods are developed in tandem with studies to elucidate their underlying mechanisms.

This involves using techniques such as kinetic analysis, isotopic labeling, and in-situ reaction monitoring to understand the step-by-step process of a chemical transformation. When these experimental data are combined with the computational models described previously, a comprehensive picture of the reaction emerges. For example, if a new catalytic system is developed for a cross-coupling reaction on the pyridine ring, a combined experimental-computational study could identify the active catalytic species, map out the entire catalytic cycle, and explain the origins of regioselectivity. researchgate.net This deep understanding is crucial for rational process optimization and for extending the methodology to other substrates.

High-Throughput Methodologies in Derivatization Studies

To fully explore the potential of this compound as a scaffold for drug discovery or materials science, it is necessary to generate a large and diverse library of its derivatives. nih.gov High-throughput (HT) synthesis provides the tools to achieve this by enabling the rapid, parallel synthesis of many distinct compounds. chemspeed.com

The reactive chloromethyl group is an ideal handle for such derivatization. Future research should focus on applying HT methodologies to react this compound with a wide array of nucleophiles (e.g., amines, thiols, phenols, carboxylates) in a multi-well plate format. This would rapidly produce a library of compounds with diverse functional groups. acs.org Integrating this with "click chemistry," a robust and high-yield reaction, by first converting the chloromethyl group to an azidomethyl group, would further expand the accessible chemical space. rsc.org The resulting libraries are suitable for high-throughput screening to identify molecules with desired biological activities or material properties, accelerating the discovery pipeline. nih.govrsc.org

Table 3: Potential Derivatizations of this compound for High-Throughput Synthesis

Reagent Class (Nucleophile) Resulting Functional Group Potential Application Area
Primary/Secondary Amines Substituted Aminomethyl Medicinal Chemistry (e.g., GPCR ligands)
Thiols Thioether Enzyme Inhibitors, Materials
Alcohols/Phenols Ether Agrochemicals, Medicinal Chemistry
Carboxylic Acids Ester Prodrugs, Fragrances
Sodium Azide (B81097) Azidomethyl Click Chemistry, Bio-conjugation rsc.org
Phosphines Phosphonium Salt Wittig Reagents, Organocatalysis acs.org

Q & A

Q. Table 1: Comparison of Synthetic Conditions

MethodCatalyst/SolventYield (%)Purity (%)Reference
ChloromethylationH₂SO₄/CH₂Cl₂65–7097
Pd-mediated couplingPd(PPh₃)₄/DMF75–8095

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl group at C5, phenoxy at C2). For example, the chloromethyl proton appears as a triplet at δ 4.5–4.7 ppm due to coupling with adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 234.0582 for C₁₂H₁₁ClNO⁺).
  • Infrared Spectroscopy (IR): Identifies C-Cl stretching at 650–750 cm⁻¹ and aromatic C-O-C vibrations at 1200–1250 cm⁻¹ .

Advanced: How can structural modifications of this compound enhance its biological activity in anticancer research?

Methodological Answer:
Derivatization of the chloromethyl group and phenoxy moiety can modulate cytotoxicity. For example:

  • Amine derivatives (e.g., replacing Cl with NH₂) improve solubility and target kinase inhibition .
  • Fluorine substitution on the phenyl ring enhances metabolic stability and binding affinity .

Experimental Design:

Synthesis: React this compound with amines (e.g., ethylenediamine) in DMF at 80°C.

In vitro Assays: Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.

SAR Analysis: Correlate substituent electronegativity with IC₅₀ values to identify optimal groups .

Q. Table 2: Cytotoxicity of Selected Derivatives

DerivativeIC₅₀ (μM)Cell LineReference
5-(Aminomethyl)-2-phenoxy12.3MCF-7
5-Fluoro-2-phenoxy8.7HepG2

Advanced: How can conflicting cytotoxicity data for this compound derivatives be resolved?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay Conditions: Differences in cell culture media (e.g., serum concentration) or incubation times.
  • Purity: Impurities >2% can skew results; validate via HPLC before testing .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) may increase reactivity but reduce selectivity.

Resolution Workflow:

Replicate Studies: Repeat assays in triplicate under standardized conditions.

Computational Modeling: Use DFT calculations to predict electronic effects of substituents .

Meta-Analysis: Compare data across published studies to identify trends (e.g., chlorine vs. bromine substituents) .

Methodological: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage: Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .
  • Waste Disposal: Neutralize chlorinated byproducts with 10% NaOH before disposing in halogenated waste containers .

Regulatory Compliance:

  • Classify under UN1760 (Corrosive liquids) for transportation .
  • Follow GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.